![molecular formula C14H17N3O3S B14416276 N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea CAS No. 86913-17-9](/img/structure/B14416276.png)
N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound features a unique structure that includes a thiazole ring, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Urea Formation: The final step involves the reaction of the intermediate compound with N-methoxy-N-methylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
科学研究应用
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Biological Studies: It can be used as a probe to study the biological activities of thiazole-containing compounds.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-Methyl-2-pyrrolidone: Known for its solvent properties and use in polymer dissolution.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit diverse biological activities.
Uniqueness
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea is unique due to its combination of the thiazole ring and methoxyphenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other thiazole derivatives, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
86913-17-9 |
|---|---|
分子式 |
C14H17N3O3S |
分子量 |
307.37 g/mol |
IUPAC 名称 |
1-methoxy-1-methyl-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]urea |
InChI |
InChI=1S/C14H17N3O3S/c1-10-15-12(9-21-10)8-20-13-6-4-11(5-7-13)16-14(18)17(2)19-3/h4-7,9H,8H2,1-3H3,(H,16,18) |
InChI 键 |
BEAZEJVUZIXUMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)NC(=O)N(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



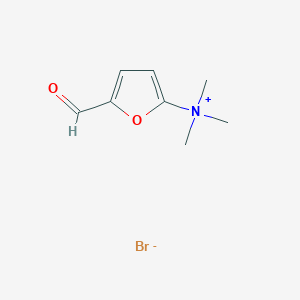
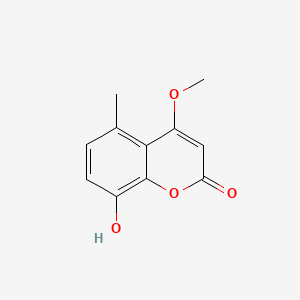
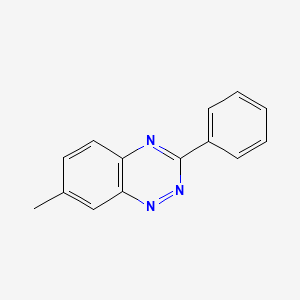
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
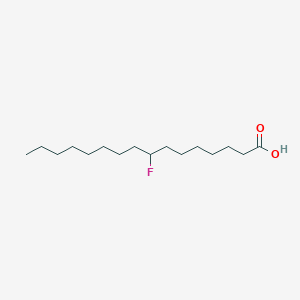
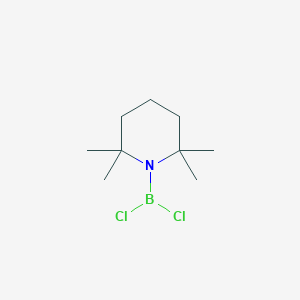

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
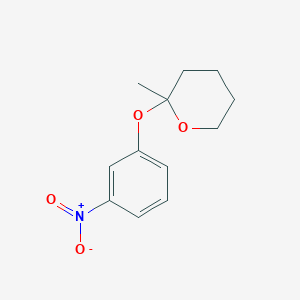

![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
